molecular formula C9H8N4O2 B13177320 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid

2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13177320
M. Wt: 204.19 g/mol
InChI Key: DKZBRXNXSAEEFX-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 1-methyl-4-pyrazole borate pinacol ester. This reaction is often carried out under Suzuki coupling conditions, which include the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound inhibits the activity of succinate dehydrogenase, an enzyme crucial for fungal respiration. This inhibition disrupts the fungal cell’s energy production, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid is unique due to its dual-ring structure, which combines the properties of both pyrazole and pyrimidine rings. This structural feature enhances its versatility in chemical reactions and broadens its range of applications in various fields .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-13-5-6(4-11-13)8-10-3-2-7(12-8)9(14)15/h2-5H,1H3,(H,14,15)

InChI Key

DKZBRXNXSAEEFX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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